N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
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Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, also known as IBTQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of tetrahydroquinoline derivatives and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
1. Cellular Proliferation in Tumors
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide derivatives have been explored in the context of tumor proliferation imaging. For instance, a study conducted by Dehdashti et al. (2013) evaluated the safety and dosimetry of a cellular proliferative marker based on this compound, specifically 18F-ISO-1, in patients with malignant neoplasms. This research suggests potential for assessing the proliferative status of solid tumors using such derivatives.
2. Synthesis of Heterocyclic Compounds
The compound has relevance in the synthesis of heterocyclic compounds. A study by Guastavino et al. (2006) demonstrated the synthesis of 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, highlighting the importance of such compounds in organic chemistry.
3. Directed C-H Olefination
The compound's derivatives are also used in directed C-H olefination. Rakshit et al. (2011) reported on the efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, yielding valuable tetrahydroisoquinolinone products.
4. Applications in Medicinal Chemistry
The compound finds applications in medicinal chemistry as well. For example, Wang et al. (2009) developed a copper-catalyzed method for synthesizing isoquinolin-1(2H)-one derivatives, demonstrating its potential in drug development.
5. Investigation as a Sigma-2 Receptor Probe
This compound's derivatives have been investigated as sigma-2 receptor probes. Xu et al. (2005) studied N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) as a novel sigma-2 receptor probe, indicating its significance in neuropharmacology research.
properties
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-5-8-16-13-18(9-10-19(16)23)22-20(24)17-7-4-6-15(3)12-17/h4,6-7,9-10,12-14H,5,8,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQVQKFQZQGXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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